molecular formula C28H34N2O7 B1149687 Manumycin B CAS No. 139023-58-8

Manumycin B

Cat. No.: B1149687
CAS No.: 139023-58-8
M. Wt: 510.57876
Attention: For research use only. Not for human or veterinary use.
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Description

Manumycin B is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, and amino groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Manumycin B primarily targets acetylcholinesterase (AChE) and farnesyltransferase (FTase) . AChE is an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. FTase, on the other hand, is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as prenylation .

Mode of Action

This compound acts as an inhibitor of both AChE and FTase . It binds to these enzymes and prevents them from performing their normal function. For AChE, this means preventing the breakdown of acetylcholine, thereby increasing its concentration. For FTase, inhibition prevents the prenylation of proteins, disrupting normal cellular signaling .

Biochemical Pathways

The inhibition of FTase by this compound affects the Ras signal transduction pathway , which is involved in cell growth and differentiation . By inhibiting FTase, this compound prevents the farnesylation of the Ras protein, disrupting signal transduction and leading to effects such as apoptosis in certain cancer cells .

Pharmacokinetics

It’s known that the compound exhibits antitumor activity, suggesting it can reach and act upon target cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and the induction of apoptosis , particularly in cancer cells . This is primarily due to its disruption of the Ras signal transduction pathway through FTase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manumycin B involves multiple steps, including the formation of the oxabicycloheptene ring and the attachment of the hepta-1,3,5-trienyl side chain. The reaction conditions typically require the use of specific catalysts and solvents to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Manumycin B can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the oxo groups may produce diols.

Scientific Research Applications

Manumycin B has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S,6R)-REL-3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3Z)]: A compound with a similar bicyclic structure but different side chains.

    (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: A gallocatechin analogue with potential biological activity.

Uniqueness

Manumycin B is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICGDCGECBVTD-LOWJZYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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